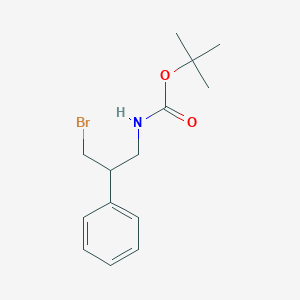

Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

CO2 Capture Using Ionic Liquids

One study explored the synthesis of a new room temperature ionic liquid for CO2 capture. This ionic liquid, created through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, sequesters CO2 reversibly as a carbamate salt. Its efficiency for CO2 capture compares favorably with commercial amine sequestering agents, offering a nonvolatile and water-independent solution (Bates et al., 2002).

Synthesis and Biological Activity

Another study reported the synthesis and evaluation of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates for their antiarrhythmic and hypotensive properties. Among these compounds, specific derivatives exhibited significant hypotensive and antiarrhythmic activities, demonstrating potential pharmacological applications (Chalina et al., 1998).

Chemical Synthesis Techniques

Research has developed methods for the synthesis of Boc-protected amines through a one-pot Curtius rearrangement. This process, involving the formation of an acyl azide intermediate from a carboxylic acid, allows the production of tert-butyl carbamate in high yields under mild conditions, facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).

Asymmetric Mannich Reaction

A study focusing on the asymmetric Mannich reaction presented the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate. This research underscores the chemical's utility in generating chiral amino carbonyl compounds, highlighting techniques for purification, waste disposal, and safety in organic synthesis (Yang et al., 2009).

Environmental Applications

Another application involves the use of tert-butyl N-(3-bromo-2-phenylpropyl)carbamate and related compounds in environmental chemistry, particularly for the deprotection of carbamates, esters, and ethers. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for such processes, illustrating the compound's relevance in synthetic organic chemistry and potential environmental applications (Li et al., 2006).

properties

IUPAC Name |

tert-butyl N-(3-bromo-2-phenylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPCLLHVHMIQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CBr)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,2-Difluoroethoxy)-5-methylsulfonylphenyl]prop-2-enamide](/img/structure/B2823972.png)

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2823975.png)

![1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2823978.png)

![N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2823983.png)

![3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2823985.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2823986.png)

![4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2823992.png)